4-(2-Chlorophenyl)piperazine-1-carbonyl chloride 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 143490-52-2
VCID: VC16834815
InChI: InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2
SMILES:
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride

CAS No.: 143490-52-2

Cat. No.: VC16834815

Molecular Formula: C11H12Cl2N2O

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride - 143490-52-2

Specification

CAS No. 143490-52-2
Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
IUPAC Name 4-(2-chlorophenyl)piperazine-1-carbonyl chloride
Standard InChI InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2
Standard InChI Key YUQQBQUIKFLHFK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride belongs to the piperazine carbonyl chloride family, featuring a six-membered piperazine ring substituted at the 1-position with a carbonyl chloride group and at the 4-position with a 2-chlorophenyl moiety. The IUPAC name, 4-(2-chlorophenyl)piperazine-1-carbonyl chloride, reflects this arrangement . Key identifiers include:

PropertyValue
CAS Number143490-52-2
Molecular FormulaC₁₁H₁₂Cl₂N₂O
Molecular Weight259.13 g/mol
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl
InChIKeyYUQQBQUIKFLHFK-UHFFFAOYSA-N

The planar 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, while the carbonyl chloride group (-COCl) enhances electrophilicity, facilitating nucleophilic acyl substitution reactions .

Physicochemical Properties

Synthesis and Reactivity

Reactivity Profile

The carbonyl chloride group confers high reactivity toward nucleophiles, enabling:

  • Amide Formation: Reaction with amines (e.g., RNH₂) yields substituted piperazine amides, a common motif in drug discovery.

  • Esterification: Alcohols (ROH) generate carboxylate esters, though these are less stable than amides.

  • Cross-Coupling: Participation in Ullmann or Buchwald-Hartwig reactions to construct biaryl systems.

The 2-chlorophenyl group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation), but steric hindrance from the ortho-chloro substituent limits regioselectivity.

CompoundTarget ReceptorActivity
2-[3-{4-(3-Chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-oneDopamine D₂/D₃Dual agonist/antagonist
MJN110FAAH enzymeInhibitor

These analogs suggest potential applications in neurological disorders (e.g., schizophrenia, Parkinson’s disease) and pain management, contingent on derivative optimization .

Structure-Activity Relationships (SAR)

Key SAR insights for piperazine carbonyl chlorides include:

  • Chlorophenyl Position: Meta-substitution (3-chlorophenyl) enhances dopamine receptor affinity compared to para-substitution, but ortho-substitution (2-chlorophenyl) remains underexplored .

  • Carbonyl Chloride: Replacing -COCl with -CONHR groups improves metabolic stability but reduces electrophilic reactivity.

Future Research Directions

Derivative Synthesis

Prioritize the development of:

  • Amide Libraries: Screen for serotonin (5-HT₁A/5-HT₂A) or dopamine (D₂/D₃) receptor ligands.

  • Prodrug Forms: Mask the carbonyl chloride with hydrolyzable groups (e.g., acetates) to enhance bioavailability.

Mechanistic Studies

  • Kinetic Profiling: Quantify reaction rates with nucleophiles (e.g., amines, alcohols) to optimize synthetic utility.

  • In Silico Modeling: Predict metabolic pathways and toxicity using QSAR (Quantitative Structure-Activity Relationship) models.

Biological Evaluation

  • In Vitro Assays: Test derivatives for activity against neurodegenerative disease targets (e.g., β-amyloid aggregation, tau phosphorylation).

  • In Vivo Studies: Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models.

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